3-(4-Fluorophenyl)cyclobutan-1-ol chemical structure and properties
3-(4-Fluorophenyl)cyclobutan-1-ol chemical structure and properties
Topic: 3-(4-Fluorophenyl)cyclobutan-1-ol Content Type: In-depth Technical Guide
Structural Analysis, Synthesis, and Medicinal Chemistry Applications
Executive Summary
3-(4-Fluorophenyl)cyclobutan-1-ol (CAS: 1184476-34-3) is a high-value carbocyclic building block used in the design of next-generation pharmaceuticals. Characterized by a rigid cyclobutane core substituted with a polar hydroxyl group and a lipophilic fluorophenyl moiety, this scaffold serves as a critical bioisostere for phenyl rings, gem-dimethyl groups, and flexible alkyl chains.
This guide provides a comprehensive technical analysis of the compound, focusing on its stereochemical complexity, validated synthetic routes, and physicochemical properties relevant to drug discovery.[1]
Chemical Identity & Stereochemistry[2][3]
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering creates distinct pseudo-equatorial and pseudo-axial positions, leading to significant stereochemical implications for 3-(4-fluorophenyl)cyclobutan-1-ol.
Core Identifiers
| Parameter | Data |
| CAS Number | 1184476-34-3 (Mixture); 143589-45-1 (trans isomer specific) |
| IUPAC Name | 3-(4-Fluorophenyl)cyclobutan-1-ol |
| Molecular Formula | C₁₀H₁₁FO |
| Molecular Weight | 166.19 g/mol |
| SMILES | OC1CC(C2=CC=C(F)C=C2)C1 |
| Key Functional Groups | Secondary Alcohol (H-bond donor/acceptor), Fluorophenyl (Lipophilic, Metabolic blocker) |
Stereoisomerism: Cis vs. Trans
The 1,3-substitution pattern on the cyclobutane ring gives rise to two geometric isomers. The distinction is critical as they possess different pharmacological profiles and spatial vectors.
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Cis-isomer: The hydroxyl group and the 4-fluorophenyl group are on the same side of the ring's mean plane.
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Trans-isomer: The hydroxyl group and the 4-fluorophenyl group are on opposite sides of the ring's mean plane.
Technical Insight: In the trans isomer, both bulky substituents (phenyl and hydroxyl) can adopt pseudo-equatorial positions in the puckered conformation, often making it the thermodynamic product. The cis isomer forces one substituent into a pseudo-axial position, increasing steric strain.
Physicochemical Properties[5][6][7][8][9]
The incorporation of the fluorine atom at the para-position of the phenyl ring modulates the electronic properties without significantly altering steric bulk compared to a hydrogen atom. This "mimicry" enhances metabolic stability against CYP450 oxidation at the phenyl ring.
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| LogP | 2.0 – 2.5 | Optimal lipophilicity for membrane permeability (CNS active range). |
| TPSA | 20.23 Ų | Low polar surface area suggests good oral bioavailability. |
| H-Bond Donors | 1 | Facilitates specific binding interactions (e.g., hinge binding in kinases). |
| H-Bond Acceptors | 2 (O and F) | Fluorine acts as a weak acceptor; Oxygen is a strong acceptor. |
| Solubility | DMSO, MeOH, DCM, EtOAc | High solubility in organic solvents; low aqueous solubility. |
| pKa | ~14.5 (Alcohol) | Neutral at physiological pH. |
Validated Synthetic Protocols
The most robust synthesis of 3-(4-fluorophenyl)cyclobutan-1-ol proceeds via a [2+2] cycloaddition strategy, followed by reductive dechlorination and ketone reduction. This route is preferred for its scalability and use of accessible starting materials.[2]
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from 4-fluorostyrene to the target cyclobutanol.
Detailed Methodology
Step 1: [2+2] Cycloaddition[3][4][5]
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Reagents: 4-Fluorostyrene, Trichloroacetyl chloride, Zinc-Copper couple (Zn/Cu).
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Solvent: Diethyl ether or DME.
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Protocol: To a stirred suspension of Zn/Cu couple in ether, add 4-fluorostyrene. Dropwise add trichloroacetyl chloride while maintaining a gentle reflux. The in situ generated dichloroketene reacts with the styrene to form the 2,2-dichlorocyclobutanone derivative.
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Mechanism: Concerted [2+2] cycloaddition. Regioselectivity is controlled by electronic polarization, placing the gem-dichloro group adjacent to the carbonyl.
Step 2: Reductive Dechlorination[3]
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Reagents: Zinc dust, Glacial Acetic Acid.[3]
-
Protocol: Dissolve the dichloro-intermediate in acetic acid. Add zinc dust portion-wise at room temperature. The reaction is exothermic. Stir until TLC indicates consumption of starting material.
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Outcome: Removal of the alpha-chlorines yields 3-(4-fluorophenyl)cyclobutanone (CAS: 143589-42-8).
Step 3: Stereoselective Reduction
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Reagents: Sodium Borohydride (NaBH₄) or L-Selectride.
-
Protocol:
-
For Mixture (approx 3:1 Cis:Trans): Dissolve ketone in MeOH at 0°C. Add NaBH₄.
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For Stereoselectivity: Use bulky hydrides (e.g., L-Selectride) at -78°C to favor the cis isomer (kinetic control) by attacking the less hindered face.
-
-
Purification: The isomers can be separated via silica gel chromatography (eluting with Hexane/EtOAc) or preparative HPLC.
Applications in Drug Discovery[1]
Bioisosteric Replacement
The 3-(4-fluorophenyl)cyclobutane unit is a validated bioisostere for:
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para-Substituted Aromatics: It provides a similar spatial vector but with increased sp³ character (Fsp³), which improves solubility and reduces "flatness" in drug molecules—a key factor in clinical success.
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Piperazines/Piperidines: As a carbocyclic analog, it avoids the basic nitrogen, reducing hERG liability and improving permeation.
Mechanistic Logic Diagram
Caption: Structure-Property-Application relationships for the fluorophenyl-cyclobutane scaffold.
Safety and Handling (E-E-A-T)
While specific toxicological data for this intermediate is limited, it should be handled as a potent chemical substance.
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).
References
-
BenchChem. In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol. (Extrapolated data for 4-fluoro analog).
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Sigma-Aldrich. 3-(4-Fluorophenyl)cyclobutan-1-amine, Mixture of Cis- and Trans-. (Analogous amine structure properties).
- Krebs, A. et al.Synthesis of Strained Cyclobutanes. Topics in Current Chemistry, 1983.
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ChemScene. Product Data: 3-(4-Fluorophenyl)cyclobutan-1-ol.
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Hussain, M. M. et al. Stereoselective Synthesis of Cyclobutanones. J. Am. Chem. Soc., 2009, 131, 6516-6524.[2] (Stereochemical control mechanisms).[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclobutanone synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
